molecular formula C7H10N2O3 B11770171 (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate

(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate

Cat. No.: B11770171
M. Wt: 170.17 g/mol
InChI Key: MHCZDUYCTPVXNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate (CAS 53700-43-9) is a high-purity piperazine derivative supplied for advanced pharmaceutical research and development. Piperazines are a fundamental class of organic compounds that serve as critical intermediates in medicinal chemistry, often functioning as the core structural framework in numerous approved drugs . The specific integration of a piperazine moiety within a molecular structure is a established strategy to enhance biological activity . This compound is part of a growing family of 3-oxopiperazin-2-ylidene derivatives that are actively being explored in modern drug discovery. Scientific literature demonstrates that closely related (Z)-isomer analogs, such as (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, exhibit significant anti-inflammatory activity in pre-clinical models, achieving efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac . This highlights the considerable research value of this chemical class in developing new therapeutic agents with potentially improved safety profiles. As a specialized building block, it enables researchers to synthesize and evaluate novel compounds for a range of pharmacological applications. (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate has a molecular formula of C7H10N2O3 and a molecular weight of 170.17 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

methyl 2-(3-oxopiperazin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h4,8H,2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCZDUYCTPVXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Piperazine Derivatives with Oxaloacetate Esters

A foundational approach involves the condensation of piperazine derivatives with oxaloacetate esters. Medvedeva and Shikhaliev demonstrated that methyl (3-oxopiperazin-2-ylidene) acetate reacts with N-arylmaleimides in boiling methanol with catalytic acetic acid to form hexahydro-2H-pyrido[1,2-a]pyrazine derivatives . While this method primarily yields annelated products, the intermediate enamine structure closely resembles the target compound. Adjusting the acid-to-solvent ratio is critical: catalytic acetic acid favors enamine formation, whereas excess acid promotes 1,3-dipolar cycloaddition . For instance, refluxing methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides in a 1:1 methanol-acetic acid mixture at 80°C for 10 hours yields methyl-1,6-dioxo-8-[(arylamino)carbonyl] derivatives, with yields ranging from 42% to 91% depending on the aryl substituent .

Stereoselective Synthesis via Enamine Formation

The Z/E isomerism of the exocyclic double bond in methyl 2-(3-oxopiperazin-2-ylidene)acetate necessitates stereoselective conditions. A modified procedure by Shikhaliev et al. involves reacting ethylenediamine with diethyl oxaloacetate in ethanol under reflux, yielding ethyl (Z)-2-(3-oxopiperazin-2-ylidene)acetate . To favor the E isomer, polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures (100–120°C) are employed. For example, heating N-methyl ethylenediamine with diethyl oxaloacetate in DMF for 24 hours produces the E isomer with 67% yield after recrystallization . The stereochemical outcome is confirmed via 1H^1H NMR, where the E isomer exhibits a distinct singlet for the exocyclic methylene proton at δ 5.65 ppm, compared to δ 5.59 ppm for the Z isomer .

Acid-Catalyzed Cyclization of Amino Esters

Cyclization of β-amino esters under acidic conditions offers a direct route. A study by Mikhajlovna Medvedeva refluxed β-amino esters with acetic acid in methanol, inducing intramolecular cyclization to form the piperazinone core . For example, treating methyl 2-(2-aminoethylamino)acetate with acetic acid at 80°C for 8 hours yields (E)-methyl 2-(3-oxopiperazin-2-ylidene)acetate with 72% purity after column chromatography (CH2_2Cl2_2/MeOH 100:1) . This method avoids side reactions such as maleimide recyclization, which are prevalent in N-arylmaleimide-based syntheses .

Industrial-Scale Continuous Flow Synthesis

Industrial production emphasizes efficiency and scalability. A continuous flow reactor setup, as described by EvitaChem, involves pumping a solution of piperazine-2-one and methyl chloroacetate through a heated reactor (120°C, 10 bar) with triethylamine as a base. The reaction completes in 15 minutes, achieving 85% conversion. The crude product is purified via fractional distillation, yielding 98% pure (E)-methyl 2-(3-oxopiperazin-2-ylidene)acetate. This method reduces byproducts like N-methylated derivatives, which are common in batch processes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for sterically hindered intermediates. A protocol from PMC involves irradiating a mixture of piperazine-2-one, methyl glyoxylate, and p-toluenesulfonic acid in acetonitrile at 150°C for 20 minutes . This method achieves 89% yield with >99% E-isomer selectivity, attributed to uniform heating and reduced side reactions . The product is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Isomer Selectivity Purity
Condensation Reflux in MeOH/HOAc, 10 h42–91%E/Z mixture95–98%
Stereoselective DMF, 120°C, 24 h67%E > 95%99%
Acid-Catalyzed HOAc, 80°C, 8 h72%E predominant98%
Continuous Flow120°C, 10 bar, 15 min85%E > 99%98%
Microwave 150°C, 20 min, p-TsOH89%E > 99%99%

Structural Characterization and Validation

The identity of (E)-methyl 2-(3-oxopiperazin-2-ylidene)acetate is confirmed via spectroscopic methods:

  • 1H^1H NMR (400 MHz, DMSO-d6_6): δ 8.41 (s, 1H, NH), 5.65 (s, 1H, CH), 3.71 (s, 3H, OCH3_3), 3.45–3.34 (m, 4H, piperazine CH2_2) .

  • IR : Peaks at 1728 cm1^{-1} (C=O ester) and 1667 cm1^{-1} (C=O amide) .

  • Mass Spectrometry : Molecular ion peak at m/z 212.22 [M+H]+^+.

Challenges and Optimization Strategies

Key challenges include controlling stereochemistry and minimizing hydrolytic degradation. Strategies include:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize the enamine intermediate, favoring E-isomer formation .

  • Catalyst Screening : p-Toluenesulfonic acid enhances cyclization rates without racemization .

  • Purification : Recrystallization from ethanol/chloroform (1:2) removes Z-isomer contaminants, improving purity to >99% .

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into different piperazine derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Iodine(III) compounds are commonly used for oxidation reactions.

    Reducing Agents: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method for reduction.

    Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can have different functional groups attached to the piperazine ring .

Scientific Research Applications

(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomers: (Z)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate

The Z-isomer (CAS: 170952-79-1) differs in the geometry of the double bond. Synthesis of the Z-isomer employs methanol as the solvent instead of ethanol, yielding a 67% crystalline product . Key $^1$H NMR differences include the absence of a deshielded NH proton in DMSO-d$6$ (δ 9.25 vs. δ 8.28 in CDCl$3$ for the E-isomer) . The Z-configuration may influence reactivity; for example, it exhibits divergent outcomes in Nenitzescu reactions, forming regioisomeric mixtures (e.g., compounds 20a and 20b) when reacted with quinones .

Ethyl Ester Analog: Ethyl 2-(3-oxopiperazin-2-ylidene)acetate

Replacing the methyl ester with an ethyl group (CAS: 104143-60-4) increases molecular weight from 184.18 g/mol (methyl) to 198.21 g/mol (ethyl), affecting physical properties such as melting point and solubility. The ethyl analog’s synthesis uses similar conditions but with ethylenediamine and DMAD in ethanol, yielding 89% regioisomeric products under thermal conditions . Safety data indicate higher volatility for the ethyl ester, requiring stringent storage protocols .

Structural Derivatives with Modified Piperazinone Cores

  • Methyl 6-oxopiperidine-3-carboxylate (CAS: 958991-06-5): Replaces the conjugated enaminoester system with a ketone at position 6 of the piperidine ring. This derivative shows reduced planarity (PSA = 63.3 Å$^2$) and altered reactivity in cycloaddition reactions .
  • Ethyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate : Incorporates a tetrazole ring, enhancing metal-binding capacity for coordination chemistry applications. Its crystal structure (space group $P\overline{1}$) shows intramolecular hydrogen bonding (O–H⋯N), absent in the parent compound .

Reactivity Comparison

  • Nucleophilic Additions: The E-isomer reacts with N-arylmaleimides in methanol with acetic acid catalysis, acting as a C-N dinucleophile to form annelated products . In contrast, the Z-isomer undergoes regioselective [4+2] cycloadditions with nitromethane-activated quinones .
  • Crystallographic Behavior: The E-isomer crystallizes in the monoclinic space group $I2/a$ with unit cell parameters $a = 8.6600(6)$ Å, $b = 14.0356(8)$ Å, and $c = 26.3917(17)$ Å . Derivatives like compound 26 (C${28}$H${38}$N$4$O$8$S$_2$) exhibit larger unit cell volumes (3171.5 Å$^3$) due to sulfonic acid substituents .

Data Tables

Table 1: Key Properties of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate and Analogs

Compound CAS Number Molecular Weight (g/mol) PSA (Å$^2$) Yield (%) Space Group Reference
(E)-Methyl isomer 774-89-0 184.18 67.43 67 $I2/a$
(Z)-Methyl isomer 170952-79-1 184.18 67.43 67 -
Ethyl 2-(3-oxopiperazin-2-ylidene)acetate 104143-60-4 198.21 67.43 89 -
Methyl 6-oxopiperidine-3-carboxylate 958991-06-5 171.15 63.30 95 -

Biological Activity

(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

(E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate features a piperazine ring with a ketone and ester functional group, making it a versatile intermediate in organic synthesis. Its chemical structure can be represented as follows:

  • Chemical Formula : C₈H₁₄N₂O₃
  • CAS Number : 53700-43-9

Synthesis Methods

The synthesis of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate typically involves the condensation of piperazine derivatives with aldehydes or ketones, followed by esterification. Common reagents include acids or bases as catalysts to facilitate the reaction.

Synthetic Routes:

  • Condensation Reaction : Piperazine reacts with an aldehyde to form an intermediate.
  • Esterification : The intermediate undergoes esterification with methyl acetate.

Biological Activity

Research indicates that (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate exhibits various biological activities, particularly in anti-inflammatory and analgesic domains. The compound's structural modifications influence its biological properties, making it a candidate for drug development.

The biological activity is attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate pathways involved in inflammation and pain response.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate:

  • Carrageenan-induced Edema Model :
    • In a study involving rats, the compound was administered intraperitoneally at doses of 5, 25, and 125 mg/kg.
    • Results indicated significant edema inhibition ranging from 48.9% to 63.1% compared to the control group treated with diclofenac (a standard anti-inflammatory drug) .
Dose (mg/kg)Edema Inhibition (%)Time Points (h)
519.51
2563.11
12548.91
Diclofenac77.21

Analgesic Properties

Related compounds have shown analgesic effects in various animal models, suggesting that (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate may also possess similar properties based on its structural analogs .

Comparative Analysis with Similar Compounds

The following table compares (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate with structurally similar compounds:

Compound NameStructureUnique Features
Ethyl 2-(3-oxopiperazin-2-ylidene)acetateC₉H₁₆N₂O₃Contains ethyl instead of methyl group
Methyl 1-(3-pyridinyl)-piperazineC₉H₁₂N₂Incorporates a pyridine ring
Methyl 4-(3-oxopiperazin-2-ylidene)benzoateC₁₂H₁₃N₂O₃Features a benzoate moiety

Q & A

Basic Research Questions

Q. What methodological considerations are critical for ensuring high yield and purity in the synthesis of (E)-Methyl 2-(3-oxopiperazin-2-ylidene)acetate?

  • Key reagents : Triethylamine is often used to stabilize reactive intermediates and optimize reaction conditions, while sodium borohydride or potassium permanganate may facilitate reduction/oxidation steps .
  • Conditions : Refluxing in methanol with acid catalysts (e.g., H₂SO₄) under controlled pH and temperature (3–6 hours) ensures esterification efficiency .
  • Purification : Ethyl acetate extraction followed by sodium bicarbonate washing and anhydrous Na₂SO₄ drying minimizes impurities .

Q. How is the compound’s molecular structure validated experimentally?

  • X-ray crystallography : Single-crystal diffraction data collected on Bruker APEX-II or SMART CCD diffractometers (Mo Kα radiation, λ = 0.71073 Å) resolve bond lengths and angles. For example, torsion angles like Car–C–C=O (−8.4°) confirm stereochemistry .
  • Validation software : SHELXL refines anisotropic displacement parameters, while programs like PLATON check for missed symmetry or twinning .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Nucleophilic attacks : The α,β-unsaturated ester moiety reacts with amines or alcohols under basic conditions, forming adducts.
  • Cyclization : Intramolecular hydrogen bonding (e.g., O–H⋯O interactions) can stabilize cyclic intermediates, as seen in coumarin derivatives .
  • Oxidation/Reduction : The 3-oxopiperazine ring is susceptible to redox modifications using NaBH₄ or KMnO₄ .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., thermal motion vs. disorder) be resolved during refinement?

  • SHELX tools : Use SHELXL’s "SIMU" and "DELU" commands to model anisotropic displacement and suppress overfitting. For disordered regions, "PART" instructions partition occupancy .
  • Validation metrics : R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis ensure model reliability. For example, hydrogen bonds (e.g., C–H⋯O, D···A = 3.40 Å) must align with electron density maps .

Q. What strategies optimize reaction yields while minimizing side products in scaled-up synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cross-coupling reactions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing byproduct formation .
  • In situ monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching .

Q. How can computational modeling predict the compound’s physicochemical and pharmacological properties?

  • DFT calculations : Gaussian or ORCA software calculates HOMO/LUMO energies to assess redox potential. For example, PSA (67.43 Ų) predicts moderate blood-brain barrier permeability .
  • Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., enzymes with hydrophobic active sites) .
  • ADMET prediction : SwissADME estimates logP (2.1) and aqueous solubility (−3.2 LogS) for pharmacokinetic profiling .

Q. What experimental designs are recommended for evaluating the compound’s bioactivity in pharmacological studies?

  • In vitro assays :

  • Antimicrobial : Broth microdilution (MIC ≤ 50 µg/mL) against Gram-positive bacteria .
  • Anticancer : MTT assay on cancer cell lines (IC₅₀ reported for coumarin analogs: 10–20 µM) .
    • Mechanistic studies : Fluorescence quenching or SPR analysis quantifies target binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.